molecular formula C20H30O3 B1204796 Dispiro[furan-3(2H),2'(5'H)-furan-5',1''(2''H)-naphthalen]-3''(4''H)-one, 3',4',4''a,5'',6'',7'',8'',8''a-octahydro-2'',5'',5'',8''a-tetramethyl-

Dispiro[furan-3(2H),2'(5'H)-furan-5',1''(2''H)-naphthalen]-3''(4''H)-one, 3',4',4''a,5'',6'',7'',8'',8''a-octahydro-2'',5'',5'',8''a-tetramethyl-

Cat. No. B1204796
M. Wt: 318.4 g/mol
InChI Key: MFAYXOLUJJXHCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dispiro[furan-3(2H),2'(5'H)-furan-5',1''(2''H)-naphthalen]-3''(4''H)-one, 3',4',4''a,5'',6'',7'',8'',8''a-octahydro-2'',5'',5'',8''a-tetramethyl- is a natural product found in Leonurus japonicus with data available.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthetic Approach

    A study by Arrault et al. (2001) presents a one-step synthesis of derivatives related to the compound , emphasizing the simplicity and efficiency of the synthesis process. The study also discusses the proposed mechanism for the formation of the dihydronaphtho[1,2-b]furan ring and spiro compounds, providing insights into the structural aspects of these compounds Arrault et al., 2001.

  • Structural Analysis

    Another study by Bradbury et al. (2003) reports on the synthesis and bioassay of analogues of a fungal metabolite, focusing on the structural analysis through X-ray crystallography. This research provides valuable information on the detailed structural characteristics of compounds similar to the one Bradbury et al., 2003.

Chemical Reactions and Properties

  • Chemical Reactivity

    A study by Bottini and Cabral (1978) explores the cycloaddition reactions of certain cyclic compounds, which could be relevant for understanding the reactivity and potential chemical interactions of Dispiro[furan-3(2H),2'(5'H)-furan-5',1''(2''H)-naphthalen]-3''(4''H)-one related compounds Bottini & Cabral, 1978.

  • Optical Properties

    Research by Kowada et al. (2010) on novel heteroarene-fused dispiro compounds provides insights into the optical properties of similar structures, including fluorescence characteristics. This study could be significant in understanding the optical behavior of the compound Kowada et al., 2010.

Applications in Organic Synthesis

  • Electrosynthesis: Horcajada et al. (2007) describe the one-pot electrosynthesis of a dispiro compound related to the one . This method could offer a new synthetic route for similar compounds and broaden the scope of their applications Horcajada et al., 2007.

properties

Product Name

Dispiro[furan-3(2H),2'(5'H)-furan-5',1''(2''H)-naphthalen]-3''(4''H)-one, 3',4',4''a,5'',6'',7'',8'',8''a-octahydro-2'',5'',5'',8''a-tetramethyl-

Molecular Formula

C20H30O3

Molecular Weight

318.4 g/mol

InChI

InChI=1S/C20H30O3/c1-14-15(21)12-16-17(2,3)6-5-7-18(16,4)20(14)9-8-19(23-20)10-11-22-13-19/h10-11,14,16H,5-9,12-13H2,1-4H3

InChI Key

MFAYXOLUJJXHCN-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)CC2C(CCCC2(C13CCC4(O3)COC=C4)C)(C)C

synonyms

15,16-diepxoylabdane-14-en-7-one
LC 5504
LC-5504
prehispanolone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dispiro[furan-3(2H),2'(5'H)-furan-5',1''(2''H)-naphthalen]-3''(4''H)-one, 3',4',4''a,5'',6'',7'',8'',8''a-octahydro-2'',5'',5'',8''a-tetramethyl-
Reactant of Route 2
Dispiro[furan-3(2H),2'(5'H)-furan-5',1''(2''H)-naphthalen]-3''(4''H)-one, 3',4',4''a,5'',6'',7'',8'',8''a-octahydro-2'',5'',5'',8''a-tetramethyl-
Reactant of Route 3
Reactant of Route 3
Dispiro[furan-3(2H),2'(5'H)-furan-5',1''(2''H)-naphthalen]-3''(4''H)-one, 3',4',4''a,5'',6'',7'',8'',8''a-octahydro-2'',5'',5'',8''a-tetramethyl-
Reactant of Route 4
Dispiro[furan-3(2H),2'(5'H)-furan-5',1''(2''H)-naphthalen]-3''(4''H)-one, 3',4',4''a,5'',6'',7'',8'',8''a-octahydro-2'',5'',5'',8''a-tetramethyl-
Reactant of Route 5
Dispiro[furan-3(2H),2'(5'H)-furan-5',1''(2''H)-naphthalen]-3''(4''H)-one, 3',4',4''a,5'',6'',7'',8'',8''a-octahydro-2'',5'',5'',8''a-tetramethyl-
Reactant of Route 6
Dispiro[furan-3(2H),2'(5'H)-furan-5',1''(2''H)-naphthalen]-3''(4''H)-one, 3',4',4''a,5'',6'',7'',8'',8''a-octahydro-2'',5'',5'',8''a-tetramethyl-

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